molecular formula C12H14N4O B13427417 (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone

(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B13427417
M. Wt: 230.27 g/mol
InChI Key: BPTWCQWGPQJYHS-UHFFFAOYSA-N
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Description

(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the benzimidazole group via condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction pathway and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor to biologically active molecules. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and benzimidazole derivatives, such as:

  • (3-aminoazetidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone
  • (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-6-yl)methanone

Uniqueness

What sets (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone apart is its specific combination of functional groups and structural features. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

(3-aminoazetidin-1-yl)-(2-methyl-3H-benzimidazol-5-yl)methanone

InChI

InChI=1S/C12H14N4O/c1-7-14-10-3-2-8(4-11(10)15-7)12(17)16-5-9(13)6-16/h2-4,9H,5-6,13H2,1H3,(H,14,15)

InChI Key

BPTWCQWGPQJYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C3)N

Origin of Product

United States

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